molecular formula C12H19N B13493721 N-methyl-5-phenylpentan-1-amine CAS No. 4266-02-8

N-methyl-5-phenylpentan-1-amine

Cat. No.: B13493721
CAS No.: 4266-02-8
M. Wt: 177.29 g/mol
InChI Key: HLZWAUHPNKCBEW-UHFFFAOYSA-N
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Description

N-Methyl-5-phenylpentan-1-amine is a secondary amine characterized by a pentan-1-amine backbone with a methyl group attached to the nitrogen atom and a phenyl substituent at the 5th carbon position. Its molecular formula is inferred as C₁₂H₁₉N, with a molecular weight of 177.29 g/mol, distinguishing it from its dimethyl analog (C₁₃H₂₁N, 191.31 g/mol) .

The phenyl group at the 5th carbon position introduces aromaticity and hydrophobicity, while the methyl group on the nitrogen reduces steric bulk compared to bulkier alkyl substituents. These structural features influence its physicochemical properties, such as a moderate LogP (estimated ~2.5–3.0), suggesting moderate lipophilicity suitable for membrane permeability in biological systems.

Properties

CAS No.

4266-02-8

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-methyl-5-phenylpentan-1-amine

InChI

InChI=1S/C12H19N/c1-13-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3

InChI Key

HLZWAUHPNKCBEW-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl(5-phenylpentyl)amine typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines.

Mechanism of Action

The mechanism of action of methyl(5-phenylpentyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can trigger various cellular pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-methyl-5-phenylpentan-1-amine with structurally related amines, focusing on substituents, molecular properties, and synthesis strategies.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Synthesis Highlights
This compound C₁₂H₁₉N 177.29 -NHCH₃, -Ph (C5) ~2.8* Likely via alkylation/reductive amination
N,N-Dimethyl-5-phenylpentan-1-amine C₁₃H₂₁N 191.31 -N(CH₃)₂, -Ph (C5) 2.96 Purified via ether extraction
2-Chloro-N-methyl-5-(bicyclo[2.2.1]heptan-2-yloxy)pentan-1-amine C₁₈H₃₁ClNO 324.90 -Cl (C2), -bicyclic ether (C5) ~3.5* Fe-catalyzed hydroxylamine reagent use
N-[5-(Diethylamino)pentan-2-yl]pyrimidin-2-amine C₁₃H₂₃N₅ 249.36 -N(C₂H₅)₂, pyrimidinyl (C2) ~1.8* Microwave irradiation in THF

Key Comparisons:

Substituent Effects on Basicity and Reactivity: The dimethyl analog (N,N-dimethyl-5-phenylpentan-1-amine) exhibits reduced basicity compared to the monomethyl derivative due to increased steric hindrance and electron-donating effects of the second methyl group .

Lipophilicity and Bioavailability :

  • The dimethyl analog’s higher LogP (2.96 vs. ~2.8) suggests marginally greater lipid solubility, which may enhance tissue penetration but reduce aqueous solubility .
  • The bicyclic ether substituent in ’s compound likely increases molecular rigidity and LogP, favoring interactions with hydrophobic biological targets .

Fe-catalyzed reactions () highlight the role of transition metals in constructing complex amine derivatives, though this may introduce challenges in purification .

Research Findings and Implications

  • Thermodynamic Stability : The phenyl group at C5 likely stabilizes the compound via resonance, as seen in aromatic amines, though this may also increase susceptibility to oxidative metabolism .

Q & A

Q. Optimization Table :

MethodKey VariablesYield Range (Literature Analogs)Reference
Reductive AminationSolvent (THF), pH 7–8, 50–70°C60–85%
AlkylationBase (NaH/K2CO3), 0–5°C70–90%

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H-NMR : Expect signals for the methyl group on the amine (δ ~2.2–2.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm). reports similar shifts for (R)-N-(4-methoxyphenyl)-5-phenylpent-1-en-2-amine, with backbone CH2 groups at δ 1.2–1.8 ppm .
    • 13C-NMR : The quaternary carbon attached to the phenyl group appears at δ ~140–145 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak should align with the molecular formula C12H19N (MW: 177.29 g/mol). Fragmentation patterns may include loss of the methylamine group (m/z 146).
  • Infrared (IR) Spectroscopy : N-H stretches (secondary amine) appear at ~3300 cm⁻¹, and aromatic C-H stretches at ~3050 cm⁻¹ .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from variations in experimental design, purity, or stereochemistry. Key strategies include:

Purity Validation : Use HPLC (as in ) to confirm enantiomeric excess and rule out impurities. For example, resolved enantiomers of a related compound using chiral columns, with retention times of 22.7–24.3 min .

Structural Analog Comparison : Compare results with structurally similar compounds (e.g., N-benzyl or thiophene-substituted analogs in and ) to identify substituent-specific effects .

Replication Under Controlled Conditions : Repeat assays with standardized protocols (e.g., fixed pH, temperature, and solvent systems) to isolate variables.

Advanced: What computational approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., neurotransmitter receptors). notes that methoxy-substituted analogs exhibit distinct binding affinities due to steric and electronic effects .
  • Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP (lipophilicity) and polar surface area to predict blood-brain barrier permeability. For example, phenylpentanamine analogs in show logP values >3, suggesting high membrane permeability .
  • Docking Studies : ’s PubChem data for (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine provides a template for simulating receptor-ligand interactions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent degradation, as recommended for nitrosamine analogs in .
  • Light Sensitivity : Amber glass vials are recommended to avoid photolytic decomposition, similar to protocols for N-(2-methoxyethyl) amines in .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the amine group .

Advanced: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

  • Enantiomer-Specific Effects : demonstrates that (R)-enantiomers of phenylpentanamine derivatives exhibit distinct biological activities due to chiral center interactions with receptors. For example, the (R)-configuration of N-(4-methoxyphenyl)-5-phenylpent-1-en-2-amine showed 86% enantiomeric excess and specific optical rotation ([α]D²⁰ = −9.2) .
  • Synthetic Control : Asymmetric synthesis methods (e.g., chiral catalysts or enzymatic resolution) can isolate active enantiomers. ’s alkylation route with sodium hydride may retain stereochemical integrity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. emphasizes avoiding skin contact for cyclopentane-based amines .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as advised for N-methylhex-5-en-2-amine in .
  • Waste Disposal : Segregate chemical waste and consult hazardous material guidelines (e.g., EPA DSSTox in ) .

Advanced: How can researchers design analogs of this compound to enhance selectivity for neurotransmitter receptors?

Methodological Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to modulate receptor affinity. ’s methoxy-substituted analogs show altered activity profiles .
  • Backbone Optimization : Shorten or extend the pentyl chain to alter steric effects. compares pentyl, butyl, and hexyl analogs, highlighting chain-length-dependent antimicrobial activity .
  • Pharmacophore Mapping : Use X-ray crystallography data (e.g., from PubChem in ) to identify critical binding motifs .

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